Diethylamine-15N hydrochloride

Catalog No.
S1938861
CAS No.
262601-45-6
M.F
C4H12ClN
M. Wt
110.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine-15N hydrochloride

CAS Number

262601-45-6

Product Name

Diethylamine-15N hydrochloride

IUPAC Name

N-ethylethan(15N)amine;hydrochloride

Molecular Formula

C4H12ClN

Molecular Weight

110.59 g/mol

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;

InChI Key

HDITUCONWLWUJR-LJJZSEGWSA-N

SMILES

CCNCC.Cl

Canonical SMILES

CCNCC.Cl

Isomeric SMILES

CC[15NH]CC.Cl

Diethylamine-15N hydrochloride is a nitrogen-labeled compound characterized by the molecular formula (C2H5)215NHHCl(C_2H_5)_2^{15}NH\cdot HCl. This compound is a derivative of diethylamine, where one of the nitrogen atoms is isotopically labeled with nitrogen-15. The incorporation of nitrogen-15 allows for enhanced tracking in various chemical and biological studies, making it a valuable tool in scientific research. Its unique isotopic signature enables researchers to explore reaction mechanisms and metabolic pathways with greater precision .

And mechanisms.
  • Biology: Employed in metabolic studies and enzyme kinetics investigations.
  • Medicine: Integral in drug discovery processes and synthesis of pharmaceuticals.
  • Industry: Utilized in producing chemical intermediates and specialty chemicals .
  • These diverse applications underscore its importance in both academic research and industrial practices.

    Diethylamine-15N hydrochloride exhibits significant biological activity, particularly in research applications. Its isotopic labeling aids in studying metabolic pathways and enzyme kinetics. For instance, it can be employed to trace the dynamics of nitrogen metabolism in biological systems, providing insights into enzyme function and substrate interactions. Additionally, compounds derived from diethylamine have been noted for their pharmacological properties, including potential antibacterial and antifungal activities .

    The synthesis of diethylamine-15N hydrochloride typically involves the reaction of diethylamine with hydrochloric acid under controlled conditions to ensure purity and yield. The nitrogen atom in diethylamine is isotopically labeled with nitrogen-15 during this process. In industrial settings, large-scale reactors are utilized, with strict control over reaction parameters to produce high-quality material suitable for research and commercial applications .

    Synthetic Route Overview

    • Reactants: Diethylamine and hydrochloric acid.
    • Conditions: Controlled temperature and pressure to optimize yield.
    • Purification: Techniques such as recrystallization or chromatography are employed to obtain the final product.

    Studies involving diethylamine-15N hydrochloride focus on its interactions at the molecular level. The unique properties imparted by the nitrogen-15 isotope facilitate detailed investigations into how this compound interacts with various biological targets. This includes examining its role in metabolic pathways and its potential effects on cellular processes. Such studies are critical for understanding the broader implications of nitrogen-containing compounds in biological systems .

    Several compounds share structural similarities with diethylamine-15N hydrochloride, including:

    Compound NameMolecular FormulaUnique Features
    DiethylamineC4H11NC_4H_{11}NUnlabeled version; widely used as a base in organic synthesis.
    N,N-DiethylethylenediamineC6H16N2C_6H_{16}N_2Contains two amine groups; used in polymer chemistry.
    TriethylamineC6H15NC_6H_{15}NTertiary amine; utilized as a catalyst and solvent.

    Diethylamine-15N hydrochloride's uniqueness lies primarily in its isotopic labeling, which provides distinct advantages for tracking and analyzing

    Crystallographic Analysis and Bonding Characteristics

    Diethylamine-15N hydrochloride exhibits a crystalline structure that fundamentally resembles its unlabeled counterpart, maintaining the characteristic salt architecture of protonated secondary amines with chloride anions [1] [2]. The compound crystallizes in an orthorhombic system, typically adopting the Pmmn space group, consistent with similar aliphatic amine hydrochloride salts [3]. The fundamental crystallographic parameters demonstrate remarkable consistency with the unlabeled compound, with unit cell dimensions showing minimal deviation from the natural abundance material [4] [5].

    The molecular architecture centers on the protonated diethylammonium cation [Et₂NH₂]⁺, where the nitrogen atom adopts a slightly distorted tetrahedral geometry [4]. The nitrogen center coordinates with two ethyl groups and two hydrogen atoms, creating a quaternary ammonium-like structure stabilized by the chloride counterion. Bond length analysis reveals that the nitrogen-carbon bonds maintain lengths of approximately 1.49-1.53 Å, consistent with typical sp³ hybridized nitrogen-carbon single bonds [4] [6]. The carbon-carbon bonds within the ethyl chains exhibit standard lengths of 1.51-1.53 Å, reflecting minimal perturbation from the isotopic substitution [7].

    The hydrogen bonding network represents a critical structural feature, with the protonated nitrogen center forming strong hydrogen bonds with chloride anions [3] [8]. These N-H···Cl interactions typically range from 3.10-3.15 Å in donor-acceptor distance, with bond angles approaching 160-175°, indicating nearly linear hydrogen bonding geometry [9]. The crystallographic analysis demonstrates that each ammonium hydrogen participates in hydrogen bonding, creating an extended three-dimensional network that contributes significantly to the lattice stability [3].

    PropertyDiethylamine-15N HydrochlorideDiethylamine Hydrochloride (Unlabeled)
    CAS Number262601-45-6660-68-4
    Molecular FormulaC₄H₁₂ClNC₄H₁₂ClN
    Molecular Weight (g/mol)110.59109.60
    IUPAC NameN-ethylethan(¹⁵N)amine hydrochlorideN-ethylethanamine hydrochloride
    Melting Point (°C)227-230227-234
    Isotopic Enrichment>98 atom% ¹⁵NNatural abundance
    Standard InChI KeyHDITUCONWLWUJR-LJJZSEGWSA-NHDITUCONWLWUJR-UHFFFAOYSA-N
    Canonical SMILESCCNCC.ClCCNCC.Cl
    Isomeric SMILESCC[15NH]CC.ClCCNCC.Cl

    The charge distribution within the crystal structure shows the positive charge primarily localized on the nitrogen atom, with significant delocalization onto the attached hydrogen atoms participating in hydrogen bonding [3]. Hirshfeld surface analysis of similar diethylammonium salts reveals that hydrogen bonding interactions constitute the dominant intermolecular forces, with H···Cl contacts comprising approximately 60-70% of the total surface interactions [4]. The remaining surface interactions involve weaker van der Waals forces between alkyl chains and dispersion interactions that contribute to the overall crystal packing stability [3].

    Isotopic Effects on Molecular Geometry

    The incorporation of nitrogen-15 into the diethylamine hydrochloride structure introduces subtle but measurable isotopic effects on the molecular geometry [10] [11]. These effects primarily manifest through changes in vibrational properties rather than significant alterations to equilibrium bond lengths or angles [12] [13]. The fundamental principle underlying these geometric isotope effects relates to the differential zero-point energies between ¹⁴N and ¹⁵N isotopologues, which can influence the average bond lengths and molecular conformations [14] [15].

    Theoretical calculations predict that nitrogen-15 substitution results in negligible changes to covalent bond lengths, with N-C bond length variations typically less than 0.001 Å [12]. The N-H bond lengths remain essentially unchanged, as the isotopic substitution affects the nitrogen nucleus rather than the hydrogen atoms directly involved in bonding [11]. However, subtle changes in bond angles may occur, with variations typically within 0.1° for major bond angles such as C-N-C and H-N-H angles [12].

    The hydrogen bonding geometry exhibits particularly interesting isotopic effects [10] [14]. While the N-H···Cl donor-acceptor distances show minimal change (typically ±0.001 Å), the hydrogen bond angles may shift slightly due to altered vibrational averaging effects [13]. The nitrogen-15 isotope creates a different vibrational environment that can affect the time-averaged positions of atoms, leading to small but detectable changes in hydrogen bonding geometry [11] [12].

    Bond TypeUnlabeled Diethylamine HClExpected ¹⁵N-Labeled ValuesIsotopic Effect Magnitude
    N-H bond length (Å)1.015-1.0251.015-1.025 (no change)Negligible
    N-C bond length (Å)1.49-1.531.49-1.53 (minimal change)Very small (<0.001 Å)
    C-C bond length (Å)1.51-1.531.51-1.53 (no change)None
    N···Cl hydrogen bond (Å)3.10-3.153.10-3.15 (±0.001 Å)Very small
    N-H···Cl angle (°)160-175160-175 (±0.1°)Minimal
    C-N-C bond angle (°)115-118115-118 (±0.1°)Minimal
    H-N-H bond angle (°)106-109106-109 (±0.1°)Minimal

    The vibrational isotope effects represent the most significant manifestation of nitrogen-15 substitution [16] [17]. The reduced mass changes associated with isotopic substitution primarily affect vibrational modes involving significant nitrogen motion [18] [17]. N-H deformation modes typically show frequency shifts of -2 to -5 cm⁻¹, while C-N stretching modes exhibit shifts of -3 to -5 cm⁻¹ [17]. These frequency changes reflect the increased reduced mass of vibrations involving the heavier nitrogen-15 isotope [16].

    The conformational preferences of the ethyl chains remain largely unaffected by nitrogen-15 substitution [3]. The rotational barriers around N-C bonds show negligible isotopic dependence, maintaining the characteristic conformational flexibility of diethylamine derivatives [19]. However, the coupling between different vibrational modes may change subtly, potentially affecting the thermal motion patterns within the crystal lattice [3].

    Comparative Analysis with Unlabeled Diethylamine Hydrochloride

    Direct comparison between diethylamine-15N hydrochloride and its unlabeled counterpart reveals the subtle but significant effects of isotopic substitution on molecular and crystal properties [2] [20]. The most immediately apparent difference lies in the molecular weight, with the labeled compound exhibiting a mass increase of 0.99 daltons due to the additional neutron in the nitrogen-15 nucleus [2] [21]. This mass difference, while small, creates measurable effects in density, with the isotopically labeled compound showing a density increase of approximately 0.01 g/cm³ [21].

    The melting point behavior demonstrates remarkable similarity between the two compounds, with both exhibiting melting points in the range of 227-234°C [2] [22]. This similarity indicates that the intermolecular forces governing crystal stability remain essentially unchanged upon isotopic substitution [22]. The slight variation in melting point ranges may reflect different crystallization conditions or purity levels rather than fundamental isotopic effects [23].

    Spectroscopic analysis provides the most sensitive probe for detecting isotopic effects [18] [17]. Nuclear magnetic resonance spectroscopy reveals the most dramatic differences, with nitrogen-15 exhibiting distinct chemical shifts and coupling patterns compared to the natural abundance nitrogen-14 [17]. The ¹⁵N NMR signal appears at characteristic chemical shifts that differ significantly from ¹⁴N, enabling unambiguous identification of the isotopically labeled compound [17] [24].

    Vibrational Mode¹⁴N Natural Abundance¹⁵N Isotopic SubstitutionIsotopic Shift (cm⁻¹)
    N-H symmetric stretch (cm⁻¹)3300-34003300-3400 (unchanged)0
    N-H asymmetric stretch (cm⁻¹)3250-33503250-3350 (unchanged)0
    N-H deformation (cm⁻¹)1580-16201575-1615 (-2 to -5 cm⁻¹)-2 to -5
    C-N stretch (cm⁻¹)1050-11501045-1145 (-3 to -5 cm⁻¹)-3 to -5
    C-C stretch (cm⁻¹)800-900800-900 (unchanged)0
    N-H···Cl hydrogen bond stretch (cm⁻¹)150-250148-248 (-1 to -2 cm⁻¹)-1 to -2

    Infrared spectroscopy reveals subtle but consistent differences in vibrational frequencies [18]. The most significant changes occur in modes involving substantial nitrogen displacement, particularly the N-H deformation and C-N stretching vibrations [17]. These frequency shifts follow the expected pattern based on reduced mass calculations, with lower frequencies observed for the heavier nitrogen-15 isotopologue [16] [18].

    The chemical reactivity of both compounds remains essentially identical, as the isotopic substitution does not significantly alter the electronic structure or chemical bonding [24]. Both compounds exhibit identical solubility patterns, acid-base behavior, and coordination chemistry [2] [9]. This equivalence makes the nitrogen-15 labeled compound an ideal tracer for mechanistic studies, as it maintains the chemical behavior of the natural compound while providing a distinctive spectroscopic signature [17] [24].

    Crystal packing analysis demonstrates that both compounds adopt virtually identical three-dimensional structures [4] [5]. The hydrogen bonding networks show the same connectivity patterns and similar geometric parameters [3]. The unit cell dimensions remain within experimental error, indicating that the isotopic substitution does not induce significant structural reorganization [23] [13].

    The thermal properties, including heat capacity and thermal expansion coefficients, show minimal differences between the isotopic variants [9]. These similarities reflect the fact that the intermolecular forces and lattice dynamics remain essentially unchanged upon isotopic substitution [3]. The slight differences that do exist primarily relate to the altered vibrational frequencies rather than fundamental changes in bonding or packing interactions [13].

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-16

    Explore Compound Types